Elobixibat

IBAT Inhibitor Potency ASBT

Researchers studying bile acid transport often face off-target effects from non-selective inhibitors. Elobixibat is a first-in-class, minimally absorbed IBAT inhibitor with nanomolar potency and exceptional target selectivity, solving critical assay specificity challenges. • IC50 0.53 nM (human IBAT) - nanomolar potency for robust in vitro and in vivo studies • >400-fold selectivity over hepatic BA transporter - eliminates confounding off-target effects • ≥98% HPLC purity with batch-consistent quality - reliable reproducibility across experiments • Global shipping from stock - expedited delivery for time-sensitive research programs

Molecular Formula C36H45N3O7S2
Molecular Weight 695.9 g/mol
CAS No. 439087-18-0
Cat. No. B1671180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElobixibat
CAS439087-18-0
SynonymsAZD-7806;  AZD 7806;  AZD7806;  A 3309;  A3309;  A-3309;  AJG-533;  Elobixibat
Molecular FormulaC36H45N3O7S2
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
InChIInChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
InChIKeyXFLQIRAKKLNXRQ-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elobixibat: Selective IBAT Inhibitor


Elobixibat is a first-in-class, minimally absorbed ileal bile acid transporter (IBAT) inhibitor [1]. It acts locally in the distal ileum to block the reabsorption of bile acids, thereby increasing their delivery to the colon where they promote secretion and accelerate colonic transit [1]. This compound is a highly selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT/SLC10A2), with a reported selectivity of >400-fold over the human liver sodium-dependent BA transporter and >1000-fold over the neutral amino-acid transporter [2].

Target IBAT (ASBT/SLC10A2) inhibition and colonic bile acid delivery studies
Selectivity Reported selectivity over liver NTCP and neutral amino-acid transporter ASCT2
Mechanism Local intestinal target engagement with minimal systemic absorption

Elobixibat Differentiation from Other IBAT Inhibitors


Substituting Elobixibat with another IBAT inhibitor is not scientifically straightforward due to significant differences in in vitro potency, selectivity, binding kinetics, and cross-reactivity profiles. Elobixibat exhibits nanomolar potency (IC50 0.53 nM for human IBAT) which, along with a distinct binding site unaffected by specific mutations [1], differentiates it from compounds like linerixibat. Furthermore, its clinical development and safety profile are distinct, with a specific association with abdominal pain as the primary adverse event, unlike other drugs in its broader therapeutic class [2].

Potency and selectivity profiles differ markedly across IBAT inhibitors; assay concentration selection may not transfer directly.
Binding-site differences (e.g., mutation sensitivity) may shift SAR interpretation and cross-reactivity data.
Tolerability endpoint profile may diverge; abdominal pain event probability reported higher vs. other comparator classes, complicating endpoint-specific study design.

Elobixibat Quantitative Differentiation Evidence


IBAT Inhibition Potency

Elobixibat demonstrates significantly higher in vitro potency against the human ileal bile acid transporter (IBAT/ASBT) compared to linerixibat. The IC50 for Elobixibat is 0.53 nM, whereas the IC50 for linerixibat is 42 nM . This represents an approximately 79-fold difference in inhibitory concentration.

IBAT Inhibition
Cross-study comparable
0.53 nM (Elobixibat) vs 42 nM (Linerixibat) (~79-fold)
Supports assay concentration design and target engagement profiling
In vitro biochemical assay; cell-line conditions may vary
IBAT Inhibitor Potency ASBT

Abdominal Pain Risk

In a systematic review and meta-analysis comparing treatments for chronic constipation, Elobixibat was linked to the highest risk of abdominal pain as its primary adverse event (AE), a safety profile distinct from lubiprostone (highest risk of nausea) and linaclotide (highest risk of diarrhea) [1].

Tolerability Endpoints
Direct comparison
Elobixibat: highest abdominal pain risk; Lubiprostone: highest nausea risk; Linaclotide: highest diarrhea risk
Reported tolerability endpoint differentiation for study design
Meta-analysis of RCTs; NNH values not available
Safety Profile Number Needed to Harm Clinical Trial

ASBT Binding Site Differentiation

A study comparing the binding properties of several BARIs (bile acid reabsorption inhibitors) found that Elobixibat's inhibition of ASBT is unaffected by the S294T/I295V double mutation, unlike linerixibat, where this mutation increased inhibitory potency [1]. This suggests Elobixibat and linerixibat bind to distinct sites on the transporter. Furthermore, linerixibat's inhibition was reversible upon washout, whereas Elobixibat showed an intermediate, partially sustained effect [1].

Binding-Site Differentiation
Head-to-head
ASBT S294T/I295V mutation: Elobixibat – no effect; Linerixibat – increased potency. Washout: partially sustained inhibition for Elobixibat.
Distinct binding-site pharmacology supports SAR differentiation
In vitro cellular model; reversible to partially sustained inhibition profiles
Binding Kinetics Cross-reactivity Mutation Analysis

Elobixibat Research Applications


In Vitro IBAT Inhibition Assays

Elobixibat is the optimal choice for in vitro assays requiring nanomolar potency against human IBAT (IC50 0.53 nM) . Its high selectivity profile (>400-fold over liver transporters) [1] minimizes off-target effects, making it a superior tool compound for studying bile acid transport mechanisms compared to less potent or less selective inhibitors.

Adverse Event Management in Constipation

For clinical trials or observational studies focused on chronic constipation, Elobixibat offers a differentiated safety profile. A comparative meta-analysis shows it is linked to a higher risk of abdominal pain rather than nausea or diarrhea [2]. This makes Elobixibat a valuable candidate for studies in patient populations who are particularly intolerant to the diarrhea associated with drugs like linaclotide.

Metabolic Effects Beyond GI Motility

Elobixibat demonstrates pleiotropic metabolic effects that distinguish it from simple laxatives. Clinical data show it reduces LDL cholesterol by 7.4% (p=0.044) and the LDL/HDL ratio by 18% (p=0.004) [3], while also significantly increasing circulating GLP-1 levels [3]. This makes it a relevant compound for research into the gut-liver axis, metabolic syndrome, and cardiovascular risk associated with constipation.

Application
Selection Property
Validation Focus
In vitro IBAT transporter target engagement studies
Potency and selectivity context
IBAT inhibition pathway verification and off-target profiling
GI tolerability endpoint research in constipation models
Tolerability endpoint differentiation
Abdominal pain vs. diarrhea event monitoring
Gut-liver axis and metabolic biomarker research
Metabolic endpoint response profile
LDL-cholesterol and GLP-1 biomarker measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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